Tomivosertib hydrochloride

Vue d'ensemble

Description

Ce composé a montré une activité antitumorale puissante dans divers modèles précliniques, y compris le lymphome diffus à grandes cellules B et les tumeurs solides . Il est actuellement évalué dans des essais cliniques pour son utilisation potentielle dans le traitement des tumeurs solides et des lymphomes .

Méthodes De Préparation

La synthèse du chlorhydrate de tomivosertib implique la conception de médicaments basée sur la structure et la conception de médicaments basée sur des fragments . Les voies de synthèse détaillées et les conditions de réaction sont la propriété de la société de développement, eFFECTOR Therapeutics. On sait que le composé est administré par voie orale et cible MNK1 et MNK2 .

Analyse Des Réactions Chimiques

Le chlorhydrate de tomivosertib subit diverses réactions chimiques, notamment :

Oxydation et réduction : La structure du composé permet des réactions d’oxydation et de réduction potentielles, bien que les réactifs et les conditions spécifiques ne soient pas détaillés publiquement.

Substitution : La présence de groupes amino et pyrimidinyle suggère que des réactions de substitution pourraient se produire dans des conditions appropriées.

Réactifs et conditions courants : Les réactifs et les conditions spécifiques de ces réactions ne sont pas disponibles publiquement.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendraient des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

Le chlorhydrate de tomivosertib a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier l’inhibition de MNK1 et MNK2.

Médecine : Le chlorhydrate de tomivosertib est étudié pour son potentiel à traiter divers cancers, notamment le cancer du poumon non à petites cellules, le cancer du sein métastatique et les tumeurs malignes hématologiques.

Applications De Recherche Scientifique

Tomivosertib hydrochloride has a wide range of scientific research applications:

Mécanisme D'action

Le chlorhydrate de tomivosertib exerce ses effets en inhibant MNK1 et MNK2, ce qui entraîne une réduction de la phosphorylation du facteur d’initiation de la traduction eucaryotique 4E (eIF4E) en sérine 209 . Cette inhibition perturbe la traduction d’ARNm spécifiques impliqués dans la croissance tumorale et l’évasion immunitaire . Le composé réduit également la régulation de plusieurs protéines de point de contrôle, notamment PD-1, PD-L1, TIM-3 et LAG-3, ce qui améliore les réponses immunitaires antitumorales .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de tomivosertib est unique dans son inhibition double de MNK1 et MNK2. Les composés similaires comprennent :

Sélumetinib : Un inhibiteur de MEK1 et MEK2, utilisé dans le traitement de la neurofibromatose de type 1.

Trametinib : Un autre inhibiteur de MEK utilisé dans le traitement du mélanome.

Activité Biologique

Tomivosertib hydrochloride, also known as eFT-508, is a potent and selective inhibitor of mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1/2). This compound has garnered attention for its potential therapeutic applications in various cancers, particularly in enhancing the efficacy of existing treatments and modulating immune responses. This article provides a comprehensive overview of the biological activity of Tomivosertib, including its mechanisms of action, clinical trial findings, and implications for cancer therapy.

Tomivosertib functions primarily by inhibiting the activity of MNK1 and MNK2, which are serine/threonine kinases involved in the regulation of protein translation. These kinases phosphorylate eIF4E at serine 209, a critical step that enhances the translation of specific mRNAs, including those encoding oncogenic proteins and immune checkpoint regulators such as PD-L1. By inhibiting MNK1/2, Tomivosertib disrupts this process, leading to reduced expression of PD-L1 and other factors that promote tumor growth and immune evasion .

Phase Ib Clinical Trials

A notable study evaluated Tomivosertib's pharmacodynamic effects in patients with metastatic breast cancer. The trial assessed its safety and efficacy when combined with paclitaxel. Key findings included:

- Reduction in eIF4E Phosphorylation : The treatment resulted in a significant decrease in the phosphorylation levels of eIF4E at S209, indicating effective target engagement.

- Proteomic Changes : Biopsies taken during treatment revealed alterations in the proteome and translatome of tumor cells, suggesting that Tomivosertib affects cellular signaling pathways involved in cancer progression.

- Safety Profile : The combination therapy was well tolerated without significant pharmacokinetic interactions between Tomivosertib and paclitaxel .

Efficacy in Non-Small Cell Lung Cancer (NSCLC)

In a separate phase II trial (KICKSTART), Tomivosertib was tested alongside pembrolizumab for frontline treatment of NSCLC. Although there was some evidence of activity (median progression-free survival (PFS) of 13 weeks compared to 11.7 weeks for placebo), the results did not meet the pre-specified efficacy thresholds, leading to the termination of further development for this indication . Adverse effects were more prevalent in the Tomivosertib group, highlighting the need for careful consideration of its safety profile in combination therapies.

In Vitro and In Vivo Studies

Recent preclinical studies have demonstrated that Tomivosertib enhances chemosensitivity in various cancer models:

- Triple-Negative Breast Cancer (TNBC) : In vitro studies indicated that Tomivosertib significantly increased the sensitivity of TNBC cells to chemotherapeutic agents like Adriamycin. Additionally, it restored effector functions in CD8+ T cells within the tumor microenvironment, suggesting a dual role in both direct tumor inhibition and immune modulation .

- Mechanistic Insights : Mass cytometry analyses revealed that treatment with Tomivosertib led to decreased levels of PD-L1 and PD-L2 expression on tumor cells, further supporting its role as an immune checkpoint inhibitor .

Summary Table of Key Findings

| Study Type | Indication | Key Findings | |

|---|---|---|---|

| Phase Ib Trial | Metastatic Breast Cancer | Reduced eIF4E phosphorylation; well-tolerated | Effective target engagement; safe with paclitaxel |

| Phase II KICKSTART Trial | Non-Small Cell Lung Cancer | Modest PFS improvement; higher adverse effects | Limited efficacy; further development halted |

| Preclinical Studies | Triple-Negative Breast Cancer | Increased chemosensitivity; restored T cell function | Potential alternative therapy; dual mechanism |

Propriétés

Numéro CAS |

1849590-02-8 |

|---|---|

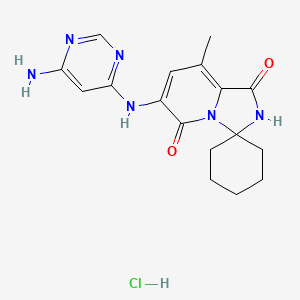

Formule moléculaire |

C17H21ClN6O2 |

Poids moléculaire |

376.8 g/mol |

Nom IUPAC |

6-[(6-aminopyrimidin-4-yl)amino]-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione;hydrochloride |

InChI |

InChI=1S/C17H20N6O2.ClH/c1-10-7-11(21-13-8-12(18)19-9-20-13)16(25)23-14(10)15(24)22-17(23)5-3-2-4-6-17;/h7-9H,2-6H2,1H3,(H,22,24)(H3,18,19,20,21);1H |

Clé InChI |

WBGPPUUXCGKTSC-UHFFFAOYSA-N |

SMILES |

O=C(C1=C(C)C=C(NC2=NC=NC(N)=C2)C(N13)=O)NC43CCCCC4.[H]Cl |

SMILES canonique |

CC1=C2C(=O)NC3(N2C(=O)C(=C1)NC4=NC=NC(=C4)N)CCCCC3.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Tomivosertib HCl; hydrochloride; Tomivosertib HCl; eFT508; eFT-508; eFT 508; eFT508 hydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.